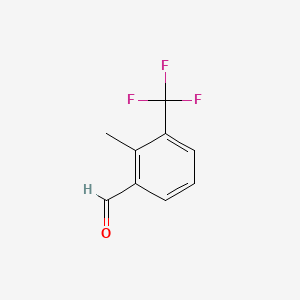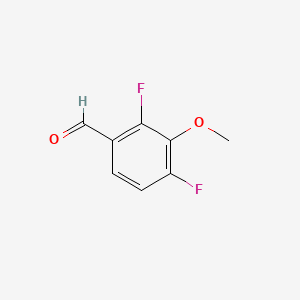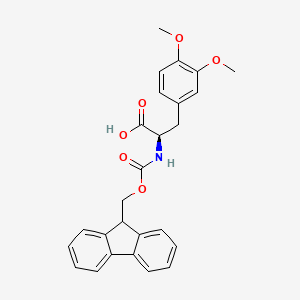
Fmoc-D-3,4-dimethoxyphenylalanine
Overview
Description
Fmoc-D-3,4-dimethoxyphenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-3,4-dimethoxyphenylalanine. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-D-3,4-dimethoxyphenylalanine is a complex compound used in the field of peptide synthesis . The primary targets of this compound are the amino groups in peptide chains. The compound acts as a protective group for these amino groups during the synthesis process .
Mode of Action
The compound works by attaching itself to the amino groups in peptide chains, preventing them from reacting with other compounds during the synthesis process . This is achieved through the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile and can be removed under mildly basic conditions .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. By protecting the amino groups, it allows for the controlled addition of amino acids to the peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, leaving the completed peptide.
Pharmacokinetics
Like other fmoc-amino acids, it is likely to have low bioavailability due to its large size and complex structure .
Result of Action
The result of the compound’s action is the successful synthesis of peptide chains with a specific sequence of amino acids . This is crucial in the production of proteins and peptides for research and therapeutic purposes.
Action Environment
The action of this compound is highly dependent on the environment in which it is used. The compound is stable under normal laboratory conditions, but the Fmoc group can be removed under mildly basic conditions . Temperature, pH, and the presence of other chemicals can all influence the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-3,4-dimethoxyphenylalanine typically involves the protection of the amino group of D-3,4-dimethoxyphenylalanine with the Fmoc group. This can be achieved by reacting D-3,4-dimethoxyphenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired protected amino acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-3,4-dimethoxyphenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), yielding the free amino acid.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Major Products:
Deprotection: D-3,4-dimethoxyphenylalanine.
Coupling: Peptides with D-3,4-dimethoxyphenylalanine residues.
Scientific Research Applications
Fmoc-D-3,4-dimethoxyphenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Drug Development: The compound is used in the design and synthesis of peptide-based drugs, offering potential therapeutic benefits.
Biomaterials: It is employed in the development of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Comparison with Similar Compounds
- Fmoc-D-phenylalanine
- Fmoc-D-2-thienylalanine
- Fmoc-D-β-homoleucine
- Fmoc-D-3,4-dimethoxy-L-phenylalanine
Comparison: Fmoc-D-3,4-dimethoxyphenylalanine is unique due to the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. Compared to Fmoc-D-phenylalanine, the methoxy groups provide additional sites for hydrogen bonding and can affect the compound’s solubility and stability .
Properties
IUPAC Name |
(2R)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165789 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-81-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


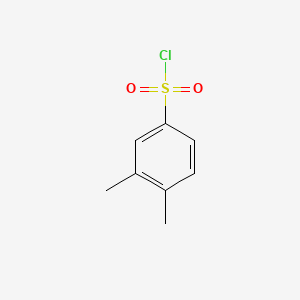
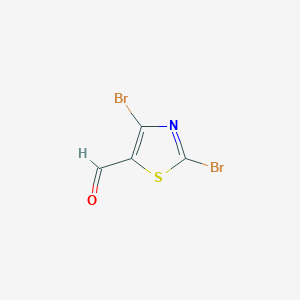
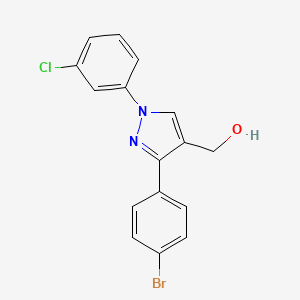
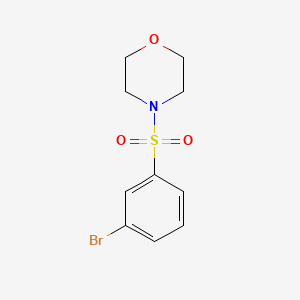
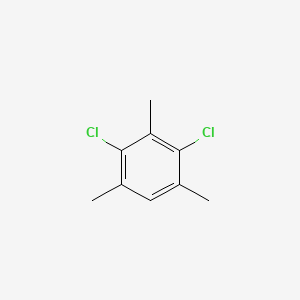
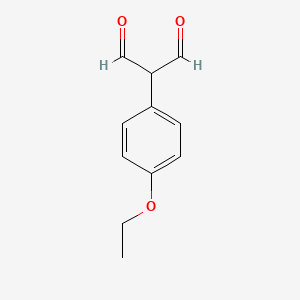
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
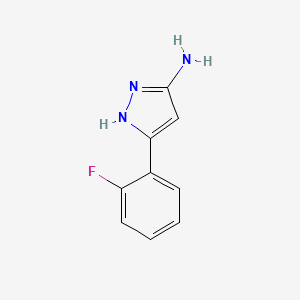

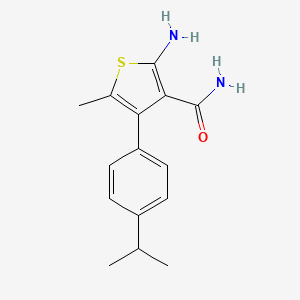
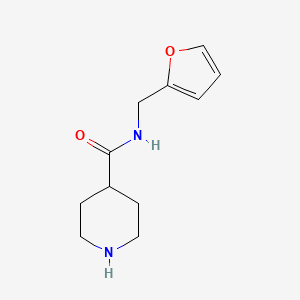
![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)
